molecular formula C13H17N5O6 B12396639 8-Allyloxyguanosine

8-Allyloxyguanosine

Cat. No.: B12396639
M. Wt: 339.30 g/mol
InChI Key: RQUVSNGNEJMOBE-DWVWSIQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine at the 8-position. This process can be achieved through the reaction of guanosine with an allyl halide in the presence of a base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 8-Allyloxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-oxoguanosine derivatives, while substitution can produce various allyl-substituted analogs .

Mechanism of Action

8-Allyloxyguanosine exerts its effects primarily by inhibiting DNA synthesis. It achieves this by targeting the enzyme DNA polymerase, which is crucial for the replication of DNA. By inhibiting this enzyme, the compound prevents the proliferation of cells, making it effective against rapidly dividing cancer cells and viruses . Additionally, it can modulate gene expression by inhibiting the expression of genes involved in inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 8-Allyloxyguanosine is unique due to its specific modification at the 8-position with an allyl group, which imparts distinct biological activities, particularly its dual role in antiviral and anticancer applications . This sets it apart from other similar compounds that may only exhibit one type of activity.

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one

InChI

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1

InChI Key

RQUVSNGNEJMOBE-DWVWSIQXSA-N

Isomeric SMILES

C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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